molecular formula C18H12ClN3O2S2 B2808051 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896678-85-6

3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2808051
CAS RN: 896678-85-6
M. Wt: 401.88
InChI Key: ZAIROKJIPNYLRG-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential as phosphoinositide 3-kinase (PI3K) inhibitors . These compounds have been synthesized and tested for their PI3K inhibitory activity, and some of them have shown potent inhibitory activity .


Synthesis Analysis

The synthesis of these compounds involves several steps from commercially available substances . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Molecular Structure Analysis

These compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques such as NMR and HRMS . For example, one of the compounds was a colorless solid with a melting point of 116–118 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The sulfonamide functionality of the compound is important for its inhibitory activity on PI3Kα . The electron-deficient aryl group results in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with Lys802 in PI3Kα .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway. This can result in reduced cell proliferation and survival, particularly in cancer cells. The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .

properties

IUPAC Name

3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-3-1-4-15(11-13)26(23,24)22-14-8-6-12(7-9-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIROKJIPNYLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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